REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3](=O)[NH:2]1.O=P(Cl)(Cl)[Cl:13].Cl>O>[Cl:13][C:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][N:2]=1
|
Name
|
|
Quantity
|
818 g
|
Type
|
reactant
|
Smiles
|
S1NC(C2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
1114 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 120° over about two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
began at about 70°
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
to exceed 50°
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 25°
|
Type
|
ADDITION
|
Details
|
(ice addition)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (4 liter)
|
Type
|
CUSTOM
|
Details
|
A dark oil was obtained by evaporation of the methylene chloride in vacuo
|
Type
|
EXTRACTION
|
Details
|
This oil was extracted with Skelly B (3×1 liter and 2×500 mL)
|
Type
|
EXTRACTION
|
Details
|
The turbid extract
|
Type
|
ADDITION
|
Details
|
was treated with Darco
|
Type
|
FILTRATION
|
Details
|
(30 g) and Celite A-545 (20 g) before filtering
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 743.9 g, 81%
|
Type
|
CUSTOM
|
Details
|
of a yellow oil which readily crystallized
|
Type
|
DISTILLATION
|
Details
|
Distillation of the oil at reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave 707 g, 77%, b.p. 80°-85° at 0.75 Torr
|
Type
|
CUSTOM
|
Details
|
, of colorless distillate which readily crystallized
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |